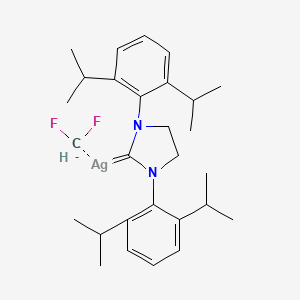
(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver is a complex organometallic compound. It is characterized by the presence of a silver atom coordinated to a difluoromethyl group and a bulky imidazolidin-2-ylidene ligand. This compound is notable for its stability and unique reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver typically involves the reaction of silver salts with the corresponding imidazolidin-2-ylidene ligand. One common method is the reaction of silver fluoride with (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) in the presence of difluoromethylating agents under inert conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver undergoes various types of reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the difluoromethyl group or the imidazolidin-2-ylidene ligand is replaced by other ligands.
Oxidation and Reduction Reactions: The silver center can undergo redox reactions, altering its oxidation state
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, phosphines, and other nucleophiles. Typical reaction conditions involve inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new silver complexes with different ligands, while redox reactions can produce silver nanoparticles or other silver-containing species .
Scientific Research Applications
(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions
Biology: Its antimicrobial properties are being explored for potential use in medical applications
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique reactivity and stability
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties
Mechanism of Action
The mechanism of action of (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver involves the coordination of the silver center to various substrates, facilitating chemical transformations. The bulky imidazolidin-2-ylidene ligand provides steric protection, enhancing the stability of the silver complex and allowing for selective reactions . The difluoromethyl group can participate in electron-withdrawing interactions, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
(1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride): This compound is similar in structure but lacks the difluoromethyl group and silver center
(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride: This gold complex shares the imidazol-2-ylidene ligand but has a gold center instead of silver
Uniqueness
The presence of both the difluoromethyl group and the silver center in (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver makes it unique. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
1643366-13-5 |
|---|---|
Molecular Formula |
C28H39AgF2N2- |
Molecular Weight |
549.5 g/mol |
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane |
InChI |
InChI=1S/C27H38N2.CHF2.Ag/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1-3;/h9-14,18-21H,15-16H2,1-8H3;1H;/q;-1; |
InChI Key |
APLKKPCEPXCWIN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ag])C3=C(C=CC=C3C(C)C)C(C)C.[CH-](F)F |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ag])C3=C(C=CC=C3C(C)C)C(C)C.[CH-](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


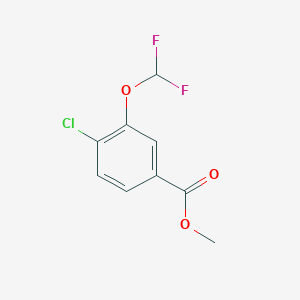
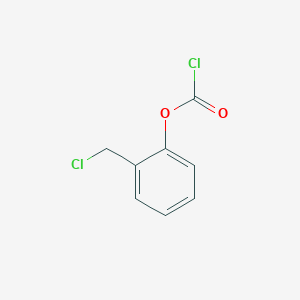
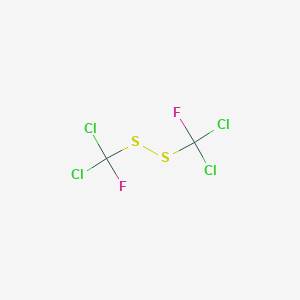
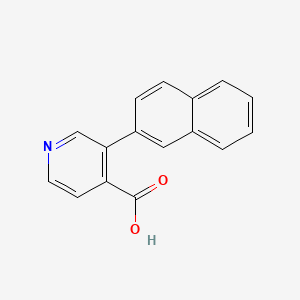


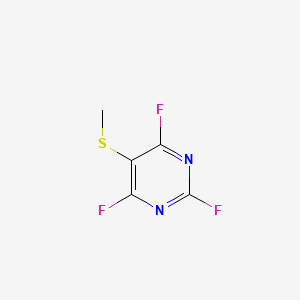
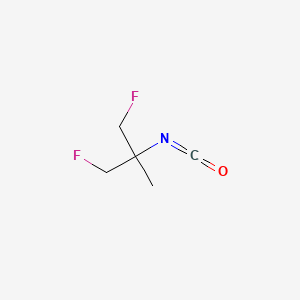
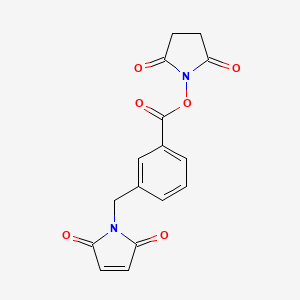
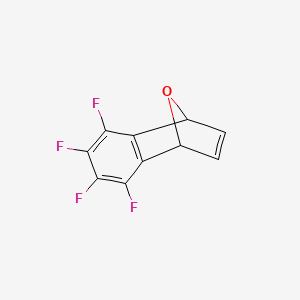
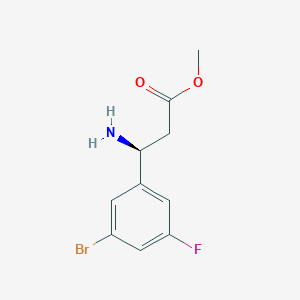
![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B6301776.png)
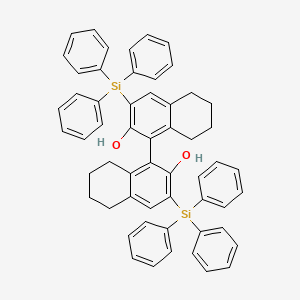
![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B6301794.png)
